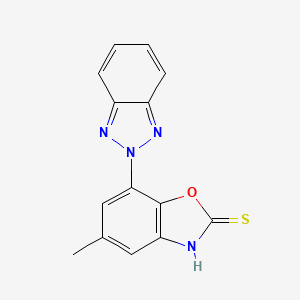

7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(benzotriazol-2-yl)-5-methyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4OS/c1-8-6-11-13(19-14(20)15-11)12(7-8)18-16-9-4-2-3-5-10(9)17-18/h2-7H,1H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAULQVDMLNFNTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol, with the molecular formula C14H10N4OS, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Weight : 282.32 g/mol

- Purity : Typically ≥95%

- Solubility : Insoluble in water; soluble in organic solvents like methylene chloride and chloroform .

Biological Activities

The biological activities of this compound are multifaceted, encompassing antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit notable antibacterial effects. For instance:

- In vitro Studies : Compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for effective compounds ranged from 12.5 to 25 μg/mL against resistant strains like MRSA .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Benzotriazole Derivative | 12.5 - 25 | MRSA |

| Other Benzimidazole Derivatives | 25 - 50 | MSSA |

Antifungal Activity

The compound has also demonstrated antifungal properties:

- Activity Against Fungi : Studies have reported MIC values for antifungal activity against Candida albicans ranging from 1.6 to 25 μg/mL, indicating a potential for treating fungal infections .

Anticancer Properties

This compound exhibits cytotoxic effects on various cancer cell lines:

- Cell Lines Tested : Research has shown effectiveness against breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancer cells.

| Cancer Type | Cell Line | IC50 (μM) |

|---|---|---|

| Breast Cancer | MCF-7 | 15 |

| Lung Cancer | A549 | 20 |

| Liver Cancer | HepG2 | 18 |

| Prostate Cancer | PC3 | 22 |

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses suggest that:

- Inhibition of DNA Synthesis : Similar benzotriazole compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the efficacy of benzotriazole derivatives in various therapeutic contexts:

- Antibacterial Efficacy : A study demonstrated that a series of benzotriazole derivatives significantly inhibited the growth of clinical strains of Staphylococcus aureus, with some compounds showing superior activity compared to traditional antibiotics .

- Anticancer Potential : In vitro studies on breast cancer cell lines revealed that certain derivatives led to increased apoptosis rates and reduced cell viability through ROS-mediated pathways .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves coupling benzotriazole derivatives with substituted benzoxazole precursors. Key steps include:

- Reagent selection : Use of coupling agents like phosphorous oxychloride (POCl₃) for cyclization, as seen in analogous benzothiazole syntheses .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) enhance reactivity, while reflux conditions (~80–100°C) improve reaction rates .

- Purification : Recrystallization from methanol or ethanol ensures high purity .

- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and IR (C=S stretch ~1250 cm⁻¹) .

Q. How can researchers verify the structural integrity and purity of this compound?

- Analytical workflow :

- Elemental analysis : Validate empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- Spectroscopy : ¹H NMR for substituent integration (e.g., methyl group at δ ~2.5 ppm) and IR for functional groups (benzoxazole C-O-C stretch ~1600 cm⁻¹) .

- Chromatography : TLC (silica gel, ethyl acetate/methanol) to monitor reaction progress and confirm homogeneity .

Advanced Research Questions

Q. How can contradictory data in spectroscopic characterization (e.g., unexpected peaks in NMR) be resolved?

- Troubleshooting strategies :

- Tautomerism analysis : Investigate potential thiol-thione tautomerism using variable-temperature NMR or computational modeling to identify dominant forms .

- Impurity profiling : Compare HPLC retention times with synthetic intermediates (e.g., unreacted benzotriazole precursors) .

- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out adducts .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound?

- Pharmacological assays :

- In vivo models : For anti-inflammatory activity, use carrageenan-induced paw edema in rodents, measuring edema reduction (%) at 50–100 mg/kg doses .

- Dose-response curves : Establish EC₅₀ values via nonlinear regression, ensuring statistical power (n ≥ 6 per group) .

- Control groups : Include reference standards (e.g., ibuprofen for anti-inflammatory assays) to benchmark activity .

Q. How can reaction mechanisms be elucidated to address low yields or byproduct formation during synthesis?

- Mechanistic insights :

- Intermediate trapping : Use quenching experiments (e.g., with H₂O) to isolate intermediates for LC-MS analysis .

- Computational modeling : Employ DFT calculations to map energy barriers for cyclization steps, identifying rate-limiting stages .

- Catalyst screening : Test alternatives to POCl₃ (e.g., p-toluenesulfonic acid) to minimize side reactions like over-oxidation .

Data Analysis and Optimization

Q. What strategies are effective for optimizing solvent systems in large-scale synthesis?

- Solvent selection criteria :

- Dielectric constant : High dielectric solvents (e.g., DMF, ε ≈ 37) improve ionic intermediate stabilization .

- Green chemistry : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield .

- Scale-up trials : Use fractional factorial designs to assess solvent-volume interactions and minimize waste .

Q. How should researchers interpret conflicting bioactivity results between in vitro and in vivo studies?

- Discrepancy resolution :

- Metabolic stability : Perform microsomal assays (e.g., liver S9 fractions) to assess compound degradation .

- Bioavailability : Measure plasma concentration-time profiles (AUC) via LC-MS/MS to confirm systemic exposure .

- Tissue distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track compound localization in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.